(4R,4'R)-2,2'-Cyclohexylidenebis[4-tert-butyl-4,5-dihydrooxazole]
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Overview
Description
(4R,4’R)-2,2’-Cyclohexylidenebis[4-tert-butyl-4,5-dihydrooxazole] is a chiral compound with significant applications in various fields of chemistry and industry. This compound is known for its unique structural properties, which make it a valuable ligand in asymmetric catalysis and other chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R,4’R)-2,2’-Cyclohexylidenebis[4-tert-butyl-4,5-dihydrooxazole] typically involves the reaction of cyclohexanone with tert-butylamine and glyoxal in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate imine, which then undergoes cyclization to form the desired oxazole compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and pH to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
(4R,4’R)-2,2’-Cyclohexylidenebis[4-tert-butyl-4,5-dihydrooxazole] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring to other functional groups.
Substitution: The tert-butyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various alkylating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions yield oxazole derivatives, while substitution reactions produce a variety of substituted oxazole compounds .
Scientific Research Applications
(4R,4’R)-2,2’-Cyclohexylidenebis[4-tert-butyl-4,5-dihydrooxazole] has a wide range of applications in scientific research:
Chemistry: It is used as a chiral ligand in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of (4R,4’R)-2,2’-Cyclohexylidenebis[4-tert-butyl-4,5-dihydrooxazole] involves its role as a chiral ligand. It binds to metal centers in catalytic complexes, inducing chirality and facilitating enantioselective reactions. The molecular targets include various metal ions, and the pathways involved are primarily related to catalytic cycles in asymmetric synthesis .
Comparison with Similar Compounds
Similar Compounds
- (4R,4’R)-2,2’-Cyclopropylidenebis[4-tert-butyl-4,5-dihydrooxazole]
- (4R,4’R)-2,2’-Cycloheptane-1,1-diylbis[4-tert-butyl-4,5-dihydrooxazole]
- (4R,4’R)-2,2’-Propane-2,2-diylbis[4-tert-butyl-4,5-dihydrooxazole]
Uniqueness
Compared to these similar compounds, (4R,4’R)-2,2’-Cyclohexylidenebis[4-tert-butyl-4,5-dihydrooxazole] offers unique structural features that enhance its stability and reactivity in catalytic processes. Its cyclohexylidene backbone provides a rigid framework that improves the selectivity and efficiency of asymmetric reactions .
Properties
Molecular Formula |
C20H34N2O2 |
---|---|
Molecular Weight |
334.5 g/mol |
IUPAC Name |
4-tert-butyl-2-[1-(4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl)cyclohexyl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C20H34N2O2/c1-18(2,3)14-12-23-16(21-14)20(10-8-7-9-11-20)17-22-15(13-24-17)19(4,5)6/h14-15H,7-13H2,1-6H3 |
InChI Key |
FKMZKCPMCVOKEV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1COC(=N1)C2(CCCCC2)C3=NC(CO3)C(C)(C)C |
Origin of Product |
United States |
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